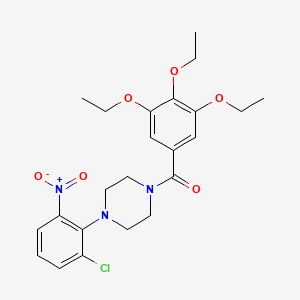![molecular formula C19H18N2O2S B4110828 {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)
{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone
Overview
Description
{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been widely used in scientific research to study the effects of cannabinoids on the human body.
Mechanism of Action
{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. When it binds to these receptors, it produces a range of effects including the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone has been shown to produce a range of biochemical and physiological effects in the human body. It has been shown to produce analgesia, sedation, and euphoria, as well as to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone has several advantages for use in lab experiments, including its high affinity for the CB1 and CB2 receptors and its ability to produce a range of effects. However, it also has several limitations, including its potential for abuse and its potential to produce adverse effects in humans.
Future Directions
There are several future directions for research into {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone and other synthetic cannabinoids. These include the development of new synthetic cannabinoids with improved pharmacological properties, the study of the long-term effects of synthetic cannabinoids on the human body, and the development of new therapeutic applications for synthetic cannabinoids. Additionally, further research is needed to understand the potential risks associated with the use of synthetic cannabinoids and to develop strategies for minimizing these risks.
Scientific Research Applications
{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors and to produce a range of effects including analgesia, sedation, and euphoria.
properties
IUPAC Name |
1-pyrrolidin-1-yl-2-[3-(thiophene-2-carbonyl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(20-9-3-4-10-20)13-21-12-15(14-6-1-2-7-16(14)21)19(23)17-8-5-11-24-17/h1-2,5-8,11-12H,3-4,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQIEKSSAGLUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR*,6aR*)-2-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B4110748.png)
![N-(2-(2-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4110750.png)

![4-benzyl-1-[2-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4110780.png)

![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4110798.png)




![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)


